Author: BenchChem Technical Support Team. Date: January 2026
This guide offers an in-depth comparison of 5-Chloro-2,3-dimethoxyisonicotinic acid and other key isonicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document provides objective analysis, supported by experimental data and protocols, to inform discovery and development efforts.
Introduction: The Isonicotinic Acid Scaffold - A Cornerstone of Medicinal Chemistry
Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that has proven to be a remarkably versatile scaffold in drug discovery.[1] Its derivatives are central to the treatment of various diseases, most notably tuberculosis.[2] The pyridine ring and the carboxylic acid group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to a vast library of derivatives with a wide spectrum of biological activities, from antimicrobial to anti-inflammatory effects.[1][3]
Featured Compound: 5-Chloro-2,3-dimethoxyisonicotinic acid
Chemical Structure and Properties
5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted derivative of isonicotinic acid. While extensive biological activity data for this specific compound is not widely published, its primary significance lies in its role as a key synthetic intermediate in the creation of more complex molecules.[4] Its structure allows for targeted modifications, making it a valuable building block in medicinal chemistry for enhancing drug potency and metabolic stability.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄ | [5] |
| MDL Number | MFCD20487002 | [5] |
| Primary Application | Synthetic Intermediate | [4] |
One notable application is in the synthesis of SGLT2 inhibitors, a class of drugs used to manage type 2 diabetes.[4]
Comparative Analysis: Performance Against Key Isonicotinic Acid Derivatives
To understand the potential and place of 5-Chloro-2,3-dimethoxyisonicotinic acid, it is essential to compare it with well-characterized derivatives that have established biological activities.
Isoniazid (Isonicotinic Acid Hydrazide): The Anti-Tuberculosis Benchmark
Isoniazid (INH) is a first-line antibiotic for the treatment of tuberculosis (TB).[2] It is a prodrug, meaning it requires activation within the body to become effective.
Mechanism of Action:
Isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[6] This activation process creates reactive radicals. These radicals then form a complex with NAD, which strongly inhibits an enzyme called InhA. InhA is crucial for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[6] By blocking mycolic acid synthesis, isoniazid disrupts the cell wall, leading to bacterial death.[6]
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Mechanism of Action of Isoniazid.
Isonicotinoyl Hydrazones: Enhancing the Antimicrobial Spectrum
Isonicotinoyl hydrazones are a class of compounds formed by the condensation reaction between isoniazid and various aldehydes or ketones.[7] This structural modification often leads to derivatives with potent biological activities, including antibacterial and cytotoxic effects.[7]
Performance Data:
Several studies have demonstrated the efficacy of these derivatives. For example, certain novel isonicotinic hydrazones have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[7][8]
| Compound ID | Target Organism | Activity (MIC) | Reference |
| NH3 | E. coli | 65 ± 0.3% inhibition at 200 µg/mL | [7] |
| NH5 | S. aureus | Appreciable antibacterial activity | [8] |
| IP-Series | M. tuberculosis | MIC values as low as 1.56 µg/mL | [9] |
The variability in the aldehyde or ketone used allows for the creation of a diverse library of compounds with a range of potencies and specificities.
Isonicotinates: A Shift Towards Anti-Inflammatory Applications
Ester derivatives of isonicotinic acid, known as isonicotinates, have been explored for their anti-inflammatory properties.[3] Research has shown that these compounds can be potent inhibitors of Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory response.[3]
Performance Data:
A study on isonicotinates of aminophenols revealed exceptional anti-inflammatory activity, with some compounds outperforming the standard drug, ibuprofen.[3]
| Compound | Target | IC₅₀ (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol (5) | ROS Inhibition | 1.42 ± 0.1 | [3] |
| Isonicotinate of para-aminophenol (6) | ROS Inhibition | 8.6 ± 0.5 | [3] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [3] |
These findings highlight how modifying the carboxylic acid group can pivot the biological application of the isonicotinic acid scaffold from antimicrobial to anti-inflammatory.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of isonicotinic acid derivatives is highly dependent on their chemical structure. Key insights include:
-
The Hydrazide Moiety: The -CONHNH₂ group is crucial for the antitubercular activity of isoniazid and its hydrazone derivatives.[10]
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence potency and spectrum of activity.[10] For instance, the chloro and methoxy groups in 5-Chloro-2,3-dimethoxyisonicotinic acid are expected to alter its electronic properties and reactivity compared to the unsubstituted parent molecule.
-
Modification of the Carboxylic Acid Group: As seen with isonicotinates, converting the carboxylic acid to an ester can lead to entirely different biological activities, such as anti-inflammatory effects.[3]
dot
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Data_Analysis -> Optimization;
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Workflow for Isonicotinic Acid Derivative Discovery.
Experimental Protocols
Protocol 1: General Synthesis of Isonicotinoyl Hydrazones
This protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones from isoniazid and an appropriate aldehyde.[11]
Materials:
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) in 10 mL of ethanol.
-
Add isoniazid (1.1 mmol) to the solution.
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the precipitate with cold ethanol and dry.
-
Purify the crude product by recrystallization from ethanol.[11]
Self-Validation:
The purity and identity of the synthesized hydrazones should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent.
Protocol 2: In Vitro Anti-inflammatory Assay (ROS Inhibition)
This protocol describes a method for evaluating the anti-inflammatory activity of isonicotinate derivatives by measuring the inhibition of reactive oxygen species (ROS) production.[1]
Materials:
-
Hanks Balanced Salt Solution (HBSS)
-
Human whole blood
-
Luminol (for chemiluminescence)
-
Zymosan (stimulant)
-
Test compounds (dissolved in DMSO)
-
Luminometer
Procedure:
-
Dilute whole blood with HBSS.
-
Incubate aliquots of the diluted blood with the test compound (at various concentrations) or control vehicle (DMSO) at 37°C for 15 minutes.
-
Add luminol to the samples.
-
Initiate the oxidative burst by adding zymosan.
-
Immediately measure the chemiluminescence over time using a luminometer.
-
Calculate the inhibition of ROS production relative to the control.[1]
Self-Validation:
A known standard, such as ibuprofen, should be run in parallel to validate the assay's performance. A clear dose-response curve should be observable for active compounds, from which the IC₅₀ value can be determined.
Conclusion
Isonicotinic acid and its derivatives remain a fertile ground for drug discovery. While the primary role of 5-Chloro-2,3-dimethoxyisonicotinic acid appears to be a specialized building block for complex targets like SGLT2 inhibitors, its existence underscores the vast chemical space available for exploration.[4]
In contrast, derivatives like isoniazid and the broader class of isonicotinoyl hydrazones continue to be vital in the fight against tuberculosis, with ongoing research focused on overcoming drug resistance.[7] Furthermore, the demonstrated anti-inflammatory potential of isonicotinates opens new avenues for this versatile scaffold.[3]
The choice of which derivative to pursue depends entirely on the therapeutic target. For researchers aiming to develop novel antimicrobials, the hydrazone route offers a proven strategy. For those targeting inflammatory diseases, esterification presents a promising alternative. And for complex, multi-step syntheses, strategically substituted intermediates like 5-Chloro-2,3-dimethoxyisonicotinic acid are indispensable tools. This guide provides the foundational data and protocols to assist researchers in making these critical decisions.
References
-
Wikipedia. Isoniazid. [Link]
-
Tariq, M., & Hodson, D. (2024). Isoniazid. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?[Link]
-
WebMD. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4478. [Link]
-
Noreen, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]
-
Aslan, E. K., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(24), 8056. [Link]
-
ResearchGate. (n.d.). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. [Link]
-
ResearchGate. (n.d.). Synthesis of new isonicotinic hydrazide (HIN) derivatives. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activities of isonicotinamides and isonicotinates. [Link]
-
MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
-
Noreen, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]
-
MySkinRecipes. 5-Chloro-2,3-dimethoxyisonicotinic acid. [Link]
-
Chirit, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 736-745. [Link]
-
Stefaska, J., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5093. [Link]
-
ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
-
ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. [Link]
-
Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]
-
Ienașcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-855. [Link]
-
Mlostoń, G., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
Sources